molecular formula C25H22N4O6 B4088967 1-(2-Methoxyphenyl)-5-[(4-nitrophenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione

1-(2-Methoxyphenyl)-5-[(4-nitrophenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B4088967
M. Wt: 474.5 g/mol
InChI Key: JIOBGFYZMGKNDA-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-5-[(4-nitrophenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-5-[(4-nitrophenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the diazinane ring, the introduction of the methoxyphenyl and nitrophenyl groups, and the incorporation of the pyridin-2-ylethyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-5-[(4-nitrophenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-5-[(4-nitrophenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-5-[(4-nitrophenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazinane derivatives with different substituents on the ring or variations in the attached functional groups. Examples include:

  • 1-(2-Methoxyphenyl)-5-[(4-aminophenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
  • 1-(2-Methoxyphenyl)-5-[(4-nitrophenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-dione

Uniqueness

The uniqueness of 1-(2-Methoxyphenyl)-5-[(4-nitrophenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-5-[(4-nitrophenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O6/c1-35-21-8-3-2-7-20(21)28-23(31)25(22(30)27-24(28)32,14-13-18-6-4-5-15-26-18)16-17-9-11-19(12-10-17)29(33)34/h2-12,15H,13-14,16H2,1H3,(H,27,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOBGFYZMGKNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(C(=O)NC2=O)(CCC3=CC=CC=N3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methoxyphenyl)-5-[(4-nitrophenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
1-(2-Methoxyphenyl)-5-[(4-nitrophenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
1-(2-Methoxyphenyl)-5-[(4-nitrophenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
1-(2-Methoxyphenyl)-5-[(4-nitrophenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
1-(2-Methoxyphenyl)-5-[(4-nitrophenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
1-(2-Methoxyphenyl)-5-[(4-nitrophenyl)methyl]-5-(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione

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